Synthesis and Characterization of 2-(2-Bromo-5-fluorophenyl)oxirane: A Technical Guide for Advanced API Development
Synthesis and Characterization of 2-(2-Bromo-5-fluorophenyl)oxirane: A Technical Guide for Advanced API Development
Executive Overview
2-(2-Bromo-5-fluorophenyl)oxirane (CAS: 1696361-54-2) is a highly versatile, bifunctional building block extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and targeted therapeutics. The molecule presents orthogonal reactivity: the terminal epoxide is primed for regioselective nucleophilic ring-opening, while the ortho-bromo-substituted phenyl ring serves as an essential handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
As a Senior Application Scientist, my objective in this guide is to move beyond basic synthetic recipes. Here, we will dissect the causality behind the chosen synthetic pathways, provide a self-validating and scalable experimental protocol, and establish a rigorous analytical framework to ensure the structural and isomeric integrity of the final product.
Physicochemical Profile
Before initiating synthesis, understanding the target's physicochemical parameters is critical for downstream isolation and analytical validation.
| Parameter | Specification |
| Chemical Name | 2-(2-Bromo-5-fluorophenyl)oxirane |
| CAS Registry Number | 1696361-54-2 |
| Molecular Formula | C8H6BrFO |
| Molecular Weight | 217.04 g/mol |
| Precursor CAS | 94569-84-3 (2-Bromo-5-fluorobenzaldehyde)[1] |
| Physical State | Liquid (typical for low MW aryl oxiranes) |
Strategic Pathway Selection & Mechanistic Causality
The synthesis of terminal epoxides from aryl halides typically relies on either the epoxidation of a styrene derivative or the methylenation of a benzaldehyde.
While the epoxidation of 2-bromo-5-fluorostyrene using m-CPBA is a viable route, styrene precursors are highly prone to spontaneous polymerization, and the use of stoichiometric peroxides poses severe thermal hazards during scale-up[2].
Therefore, the Corey-Chaykovsky Epoxidation of 2-bromo-5-fluorobenzaldehyde is the industry-standard methodology. This route utilizes trimethylsulfoxonium iodide and a strong base to generate a sulfur ylide, which reacts with the aldehyde to form the oxirane ring.
Mechanistic Causality: We specifically select trimethylsulfoxonium iodide over trimethylsulfonium iodide. The resulting dimethylsulfoxonium methylide is a thermodynamically stable, "softer" nucleophile. It attacks the electrophilic carbonyl carbon reversibly to form a betaine intermediate. The stability of this ylide ensures that the subsequent intramolecular S_N2 displacement of dimethyl sulfoxide (DMSO) occurs cleanly, preventing unwanted C-H insertion or rearrangement byproducts.
Fig 1: Corey-Chaykovsky epoxidation mechanism for 2-(2-Bromo-5-fluorophenyl)oxirane synthesis.
Validated Experimental Protocol: Modified Corey-Chaykovsky Epoxidation
The following protocol replaces the traditional Sodium Hydride/DMSO system with Potassium tert-butoxide (KOtBu) in N,N-Dimethylformamide (DMF). This modification, adapted from scaled pharmaceutical workflows, mitigates the severe exothermic risks associated with NaH and prevents the formation of the highly reactive dimsyl anion, creating a self-validating, highly reproducible system[3].
Reagents
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2-Bromo-5-fluorobenzaldehyde: 1.0 equivalent (e.g., 3.4 g, 16.7 mmol)
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Trimethylsulfoxonium iodide: 1.1 equivalents (4.04 g, 18.4 mmol)
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Potassium tert-butoxide (solid): 1.1 equivalents (2.06 g, 18.4 mmol)
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Anhydrous DMF: 0.5 M relative to aldehyde (approx. 35 mL)
Step-by-Step Methodology
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Ylide Generation: Charge an oven-dried, nitrogen-purged round-bottom flask with trimethylsulfoxonium iodide (4.04 g) and anhydrous DMF (25 mL).
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Base Addition: Cool the suspension to 0–5 °C using an ice bath. Add KOtBu portion-wise over 10 minutes to strictly control the acid-base exotherm.
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Maturation: Remove the ice bath and stir the mixture at room temperature (20–25 °C) for 1 hour. The suspension will transition to a clear or slightly cloudy, pale-yellow solution, confirming the quantitative generation of dimethylsulfoxonium methylide.
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Electrophile Addition: Re-cool the reaction to 0 °C. Dissolve 2-bromo-5-fluorobenzaldehyde (3.4 g) in 10 mL of anhydrous DMF and add dropwise to the ylide solution over 15 minutes.
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Ring Closure: Allow the reaction to warm to room temperature and stir for 2 hours. Reaction completion is monitored via TLC (Hexanes/EtOAc 9:1) or LC-MS.
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Quench & Extraction: Quench the reaction by slowly adding 50 mL of cold distilled water (a tan precipitate/cloudiness will form). Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 50 mL).
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Washing & Drying: Wash the combined organic layers with water (2 x 50 mL) to remove residual DMF, followed by a brine wash (50 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purification: The crude 2-(2-Bromo-5-fluorophenyl)oxirane can typically be used directly if purity >95%. For analytical-grade material, purify via silica gel flash chromatography (gradient: 100% Hexanes to 95:5 Hexanes/EtOAc) to yield a colorless oil.
Analytical Characterization Strategy
Rigorous analytical validation is paramount. As highlighted in recent chromatographic studies, commercially sourced bromofluoro benzaldehydes can contain up to 10 distinct positional isomers (e.g., 5-bromo-2-fluorobenzaldehyde, 3-bromo-4-fluorobenzaldehyde)[4]. If left uncontrolled, these isomers carry forward through the epoxidation, resulting in a complex mixture of isomeric oxiranes that are nearly impossible to separate downstream.
Fig 2: Analytical validation workflow ensuring isomeric purity and structural integrity.
Characterization Protocols
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Low Thermal Mass Gas Chromatography (LTM-GC): Utilize an LTM-GC method equipped with a DB-624 column to achieve ultrafast temperature programming. This ensures baseline resolution of 2-(2-Bromo-5-fluorophenyl)oxirane from any potential isomeric impurities carried over from the starting material[4].
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1H NMR (400 MHz, CDCl3): The methine proton adjacent to the aryl ring typically appears as a doublet of doublets (dd) around δ 4.1–4.3 ppm. The terminal methylene protons of the oxirane ring will appear as two distinct multiplets around δ 2.7 and δ 3.2 ppm due to their diastereotopic nature.
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19F NMR (376 MHz, CDCl3): A single peak should be observed (typically around δ -114 to -116 ppm), confirming the presence of a single fluorinated species and the absence of regioisomers.
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GC-MS (EI): The mass spectrum will show the molecular ion peak [M]+ at m/z 216 and 218 in a 1:1 ratio, characteristic of the 79Br and 81Br isotopes, confirming the exact molecular weight of 217.04 g/mol .
Conclusion
The synthesis of 2-(2-Bromo-5-fluorophenyl)oxirane via a modified, scalable Corey-Chaykovsky reaction provides a robust pathway to this critical API building block. By substituting hazardous reagents with safer alternatives (KOtBu/DMF) and implementing stringent LTM-GC analytical controls to monitor isomeric carryover, process chemists can ensure high-fidelity, isomerically pure materials for advanced drug development workflows.
References
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Sigma-Aldrich Product Catalog - 2-(2-Bromo-5-fluorophenyl)oxirane (CAS 1696361-54-2). Sigma-Aldrich.
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Google Patents - EP2792360A1: (1aR,12bS)-8-cyclohexyl-11-fluoro-N-((1-methylcyclopropyl)sulfonyl)... (Details on KOtBu/DMF Corey-Chaykovsky modification). 3
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Analytical Methods - RSC Publishing - A sensitive, rapid and highly efficient low thermal mass (LTM GC) method has been developed for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde. 4
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DOKUMEN.PUB - Comprehensive accounts of pharmaceutical research and development (Mentions styrene epoxidation limitations). 2
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Agnitio Pharma Catalog - 2-Bromo-5-fluorobenzaldehyde (CAS 94569-84-3). 1
Sources
- 1. agnitio.co.in [agnitio.co.in]
- 2. dokumen.pub [dokumen.pub]
- 3. EP2792360A1 - (1aR,12bS)-8-cyclohexyl-11-fluoro-N-((1-methylcyclopropyl)sulfonyl)-1a-((3-methyl-3,8-diazabicyclo[3.2.1]oct-8-yl)carbonyl)-1,1a,2,2b-tetrahydrocyclopropa[d]indolo[2,1-a][2]benzazepine-5-carboxamide for use in treating HCV - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
